3-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole
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Overview
Description
3-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxyphenoxy group attached to a phenyl ring, which is further connected to a methylated indole core. The unique structure of this compound makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-methoxyphenol with 2-bromophenylboronic acid under Suzuki coupling conditions to form 2-(4-methoxyphenoxy)phenylboronic acid. This intermediate is then subjected to a cyclization reaction with 1-methylindole in the presence of a palladium catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The phenyl ring can be reduced under specific conditions.
Substitution: The indole core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of 3-[2-(4-Hydroxyphenoxy)phenyl]-1-methyl-1H-indole.
Reduction: Formation of reduced phenyl derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
3-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
Uniqueness
3-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole is unique due to its specific structural features, such as the methoxyphenoxy group and the methylated indole core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
857380-32-6 |
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Molecular Formula |
C22H19NO2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-[2-(4-methoxyphenoxy)phenyl]-1-methylindole |
InChI |
InChI=1S/C22H19NO2/c1-23-15-20(18-7-3-5-9-21(18)23)19-8-4-6-10-22(19)25-17-13-11-16(24-2)12-14-17/h3-15H,1-2H3 |
InChI Key |
MNTQKXIYMYPGBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=CC=CC=C3OC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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